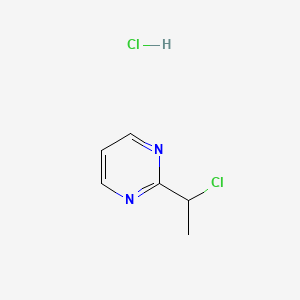

2-(1-Chloroethyl)pyrimidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidines, the class of compounds to which “2-(1-Chloroethyl)pyrimidine hydrochloride” belongs, has been extensively studied . Various methods for the synthesis of pyrimidines are described in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Chloroethyl)pyrimidine hydrochloride” are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

2-(1-Chloroethyl)pyrimidine hydrochloride: is a pyrimidine derivative, a class of compounds known for their antimicrobial properties . These compounds have been utilized in the development of new antibiotics targeting resistant strains of bacteria. Their mechanism often involves interfering with bacterial DNA synthesis, thereby inhibiting growth and proliferation.

Anticancer Research

Pyrimidine derivatives, including 2-(1-Chloroethyl)pyrimidine hydrochloride , are explored for their potential in anticancer therapy . They can act as inhibitors of various kinases involved in cancer cell signaling pathways. Research is focused on synthesizing novel compounds that can selectively target cancer cells with minimal side effects.

Antiviral Research

In the realm of antiviral research, pyrimidine derivatives are investigated for their ability to inhibit viral replication . 2-(1-Chloroethyl)pyrimidine hydrochloride may serve as a precursor in the synthesis of compounds that can interfere with viral RNA or DNA synthesis, offering a pathway to treat viral infections.

Anti-inflammatory Drugs

The anti-inflammatory properties of pyrimidine derivatives make them candidates for the development of new anti-inflammatory medications . They work by modulating the body’s inflammatory response, potentially leading to new treatments for conditions like arthritis and other chronic inflammatory diseases.

Neurological Disorder Treatments

Pyrimidine derivatives are also being studied for their potential applications in treating neurological disorders . They may influence central nervous system activity and could lead to new treatments for diseases such as Alzheimer’s, Parkinson’s, and epilepsy.

Diabetes Treatment

Research into pyrimidine derivatives extends to diabetes treatment, where these compounds might play a role in regulating blood sugar levels . The focus is on developing drugs that can help manage diabetes more effectively, possibly by influencing insulin release or action.

Wirkmechanismus

Target of Action

2-(1-Chloroethyl)pyrimidine hydrochloride is a derivative of nitrogen mustards, which are cytotoxic organic compounds . Nitrogen mustards, including this compound, primarily target DNA within cells . They are nonspecific DNA alkylating agents .

Mode of Action

The compound interacts with its target, DNA, by forming cyclic ammonium ions (aziridinium ions) through intramolecular displacement of the chloride by the amine nitrogen . This aziridinium group then alkylates DNA once it is attacked by the N-7 nucleophilic center on the guanine base . A second attack after the displacement of the second chlorine forms the second alkylation step that results in the formation of interstrand cross-links (ICLs) .

Biochemical Pathways

The formation of ICLs by 2-(1-Chloroethyl)pyrimidine hydrochloride disrupts the normal biochemical pathways of DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Nitrogen mustards, in general, are known to be rapidly absorbed and distributed throughout the body . They are metabolized in the liver and excreted in the urine

Result of Action

The primary result of the action of 2-(1-Chloroethyl)pyrimidine hydrochloride is the induction of cell death through the disruption of DNA replication and transcription . This makes it a potential candidate for use as an antineoplastic agent .

Eigenschaften

IUPAC Name |

2-(1-chloroethyl)pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAIYSLPHNFKNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Chloroethyl)pyrimidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2990497.png)

![(3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2990501.png)

![2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B2990507.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2990508.png)

![9-(4-ethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2990509.png)

![3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2990514.png)

![6-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2990517.png)